molecular formula C6H18N4 B1216632 Tris(2-aminoethyl)amine CAS No. 4097-89-6

Tris(2-aminoethyl)amine

Cat. No.: B1216632
CAS No.: 4097-89-6
M. Wt: 146.23 g/mol
InChI Key: MBYLVOKEDDQJDY-UHFFFAOYSA-N
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Description

Tris(2-aminoethyl)amine, also known as Tris or 2-amino-2-hydroxymethyl-1,3-propanediol, is an organic compound commonly used in biochemical and physiological research. Tris is a zwitterion, meaning it carries both a positive and negative charge. It is widely used in laboratory experiments due to its buffering capacity, low toxicity, and low cost. Tris is a versatile compound with many applications in research and experimentation.

Scientific Research Applications

Molecular Complex Investigation

Tris(2-aminoethyl)amine (TREN) has been utilized in the study of intermolecular charge transfer complexes with various π-acceptors. Research by El‐Sheshtawy et al. (2016) employed spectroscopic techniques to explore these molecular complexes, revealing their stabilization through hydrogen bonds and dipole-dipole interactions. The study emphasizes TREN's role in understanding molecular interactions in both solid and liquid phases (El‐Sheshtawy et al., 2016).

Polymer-Supported Quenching Reagents

TREN has been incorporated into polymer-supported quenching reagents for parallel purification in chemical synthesis. The work of R. J. C. and Hodges (1997) discusses the use of TREN derivatives to quench excess reactants, highlighting its efficiency in isolating desired products through simple filtration and solvent evaporation (R. J. C. and Hodges, 1997).

Development of Heptadentate Ligands

In the field of coordination chemistry, TREN has been used to form Schiff bases, acting as tribasic heptadentate ligands. Malek et al. (1979) described the synthesis of these ligands and their application in forming complexes with various metal ions, indicating TREN's versatility in creating complex metal-ligand structures (Malek et al., 1979).

Catalysis in Polymerization Processes

Moreno et al. (2017) explored TREN's use in single-electron transfer living radical polymerization (SET-LRP). The study demonstrates TREN's effectiveness as a ligand in catalyzing polymerization processes, offering an economical and efficient alternative for technological applications (Moreno et al., 2017).

Synthesis of Homochiral Derivatives

Hajela et al. (2001) reported on the synthesis of homochiral TREN derivatives. These derivatives, especially in water-soluble forms, show promise for magnetic resonance imaging (MRI) applications. This research underscores TREN's potential in creating specialized molecules for biomedical imaging (Hajela et al., 2001).

Mechanism of Action

Target of Action

Tris(2-aminoethyl)amine, commonly abbreviated as TREN, is a water-soluble tripodal ligand . It primarily targets transition metals, forming stable complexes with them . These transition metals are often in the 2+ and 3+ oxidation states .

Mode of Action

TREN interacts with its targets (transition metals) through its three pendant primary amine groups . It acts as a tetradentate chelating ligand, meaning it can form multiple bonds with a single metal ion . This interaction results in the formation of stable complexes .

Biochemical Pathways

TREN is known to react quickly in the presence of (aromatic) aldehydes to form an imine . This process is a condensation reaction, during which water is formed . This reaction is fast and efficient, making TREN commonly used in the preparation of polyimines .

Pharmacokinetics

It is known that tren is a colorless liquid that is highly soluble in water

Result of Action

The primary result of TREN’s action is the formation of stable complexes with transition metals . These complexes have various applications, including the synthesis of polyimine networks and coordination chemistry .

Action Environment

The action of TREN can be influenced by environmental factors. For instance, its reactivity with aldehydes to form imines is a condensation reaction, which could be affected by factors such as temperature and humidity . Additionally, TREN’s solubility in water suggests that it could be influenced by the presence of water or other solvents .

Safety and Hazards

Tris(2-aminoethyl)amine causes severe skin burns and eye damage, is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) . It is also combustible .

Future Directions

Tris(2-aminoethyl)amine has been used to prepare molecular capsules and related supramolecular structures . It forms stable complexes with transition metals, especially those in the 2+ and 3+ oxidation states . Therefore, it has potential applications in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .

Biochemical Analysis

Biochemical Properties

Tris(2-aminoethyl)amine plays a significant role in biochemical reactions, particularly in the formation of stable complexes with metal ions such as zinc (Zn(II)) and copper (Cu(II)). These complexes are formed through coordination bonds between the nitrogen atoms of this compound and the metal ions . The compound also interacts with enzymes and proteins that require metal cofactors for their activity, thereby influencing their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of metal-dependent enzymes, leading to changes in metabolic flux and gene expression patterns . Additionally, this compound can impact cellular signaling pathways by chelating metal ions that act as secondary messengers .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. These complexes can inhibit or activate enzymes by altering their conformation and activity. For example, this compound can inhibit metalloproteases by chelating the metal ion in their active site, thereby preventing substrate binding and catalysis . The compound can also influence gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metal-dependent enzymes and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including disruption of metal homeostasis and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those that require metal cofactors. The compound interacts with enzymes such as metalloproteases and metal-dependent transcription factors, influencing their activity and stability . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, and it can accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its localization and activity, affecting its overall efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and nucleus . The compound’s activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in specific compartments . Targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its biochemical effects .

Properties

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine
Source PubChem
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InChI

InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLVOKEDDQJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N4
Source PubChem
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DSSTOX Substance ID

DTXSID4063296
Record name 1,2-Ethanediamine, N,N-bis(2-aminoethyl)-
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Molecular Weight

146.23 g/mol
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Physical Description

Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Tris(2-aminoethyl)amine
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Vapor Pressure

0.02 [mmHg]
Record name Tris(2-aminoethyl)amine
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CAS No.

4097-89-6, 14350-52-8
Record name Tris(2-aminoethyl)amine
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Record name Tris(2-aminoethyl)amine
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Record name N(1),N(1)-Bis(2-aminoethyl)-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)-
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Record name 1,2-Ethanediamine, N,N-bis(2-aminoethyl)-
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Record name N,N-bis(2-aminoethyl)ethylenediamine
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Synthesis routes and methods

Procedure details

Approximately 140 mg of Pearlman's catalyst was added to a solution of compound 3-1 (1.2 mmol) in ethyl acetate (50 mL). The reaction mixture was placed under 50 psi of hydrogen for 1.5 hours. The catalyst was removed by filtration through Celite, and the solvent was removed. A solution of the debenzoylated, lipidic amino acid (1.2 mmol) and tris(2-aminoethyl)amine (0.31 mmol) was prepared in dichloromethane (12 mL). N-Hydroxybenzotriazole (1 mmol) and dicyclohexylcarbodiimide (1 mmol) were added in succession, and the reaction proceeded at room temperature for 24 hours. Dichloromethane was added, and the organic solution was washed with saturated sodium bicarbonate and brine, and dried with anhydrous magnesium sulfate. The product was purified by chromatography on silica gel (5% methanol in dichloromethane) producing 326 mg (45% yield). 1H NMR (300 MHz, CDCl3, TMS=0) d 6.98 (bs, 3H), 5.67 (bd, 3H) 4.50 (m, 3H), 3.60-3.00 (m, 20H), 2.62 (bs, 6H), 2.29 (m, 6H), 2.00-1.40 (m, 22H), 1.42 (s, 18H), 1.25 (bs,190H), 0.88 (t, 18H, J=6.9).
Quantity
12 mL
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0 (± 1) mol
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1 mmol
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1 mmol
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1.2 mmol
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140 mg
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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